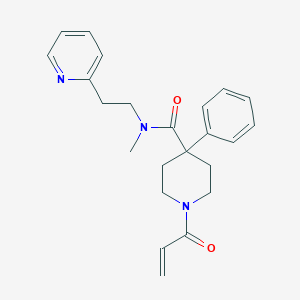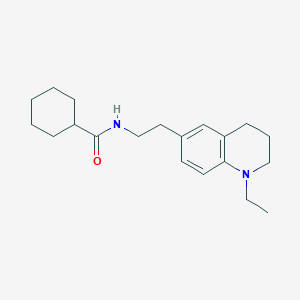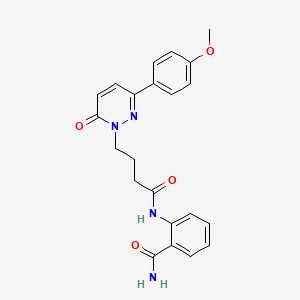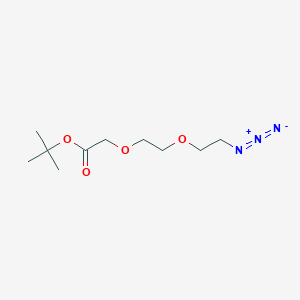![molecular formula C21H14N2O4 B2477142 3-[3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid CAS No. 519137-46-3](/img/structure/B2477142.png)
3-[3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-[3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid” is a complex organic molecule. It contains a chromen-3-yl group, a phenyl group, and a pyrazol-4-yl group .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, 2-oxo-2H-chromen-3-yl propionate and 2-oxo-2H-chromen-3-yl acetate have been synthesized with yields of 72% . Another related compound, ethyl 3-(4-oxo-4H-chromen-3-yl)prop-2-enoate, was synthesized with a yield of 99% .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various spectroscopic techniques . For example, the IR spectrum of 2-oxo-2H-chromen-3-yl propionate showed characteristic peaks for C=O ester, C=O lactone, C=C, C-H aromatic, C-H aliphatic, and CO .Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied . For example, 3-(2-oxo-2H-chromen-3-yl)-2-oxo-2H,5H-pyrano[3,2-c]chromene derivatives were synthesized by cyclocondensation of 4-oxo-4H-chromen-3-carbaldehydes with coumarin-3-acetic acids .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed . For example, the melting point of 2-oxo-2H-chromen-3-yl propionate was found to be 98-100°C .Scientific Research Applications
Antibacterial and Antifungal Activity
The compound has been studied for its antimicrobial properties. For instance, Vijaya Laxmi et al. (2012) synthesized derivatives of this compound and evaluated their antibacterial activity against various microorganisms like Bacillus subtilis and Escherichia coli. Some derivatives showed moderate to good activity, particularly against Aspergillus niger, indicating potential antifungal applications (Vijaya Laxmi, Kuarm, & Rajitha, 2012). Similarly, Aragade et al. (2012) synthesized a series of derivatives which displayed encouraging antibacterial activity against various bacterial strains (Aragade, Narayanan, Maddi, Patil, Shinde, & Agrawal, 2012).
Plant Growth Promotion
The compound has been utilized in the synthesis of novel enone systems which were estimated for their effect on the growth of selective crops like Hibiscus, Mint, and Basil. This research, conducted by Hassan et al. (2020), indicates a potential application in agriculture (Hassan, Alzandi, & Hassan, 2020).
Antineoplastic Activity
Gašparová et al. (2010) synthesized derivatives of this compound and evaluated their antineoplastic activities on human tumor cell lines. They discovered that certain derivatives could be promising for further development in cancer treatment (Gašparová, Kušnierová, Boháč, Ďurana, & Lácová, 2010).
Photophysical and Electrochemical Applications
Research by Kumbar et al. (2018) on coumarin pyrazoline derivatives demonstrated their potential in photonic and electronic devices, suggesting utility in materials science (Kumbar, Sannaikar, Shaikh, Kamble, Wari, Inamdar, Qiao, Revanna, Madegowda, Dasappa, & Kamble, 2018).
Antioxidant Activity
Al-ayed (2011) studied the antioxidant activities of certain derivatives of this compound. Some compounds were found to be more active than reference antioxidants, suggesting their potential use in pharmacology (Al-ayed, 2011).
Future Directions
The future directions for the study of “3-[3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid” and similar compounds could include further exploration of their synthesis, characterization, and potential applications. More research is needed to fully understand their mechanisms of action and potential uses .
properties
IUPAC Name |
(E)-3-[3-(2-oxochromen-3-yl)-1-phenylpyrazol-4-yl]prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N2O4/c24-19(25)11-10-15-13-23(16-7-2-1-3-8-16)22-20(15)17-12-14-6-4-5-9-18(14)27-21(17)26/h1-13H,(H,24,25)/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVGWKXSWQUQHHS-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC4=CC=CC=C4OC3=O)C=CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC4=CC=CC=C4OC3=O)/C=C/C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2477059.png)
![3,4,5-triethoxy-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2477061.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)oxalamide](/img/structure/B2477062.png)
![[5-(2-Methyl-5-nitrophenyl)-2-furyl]methanol](/img/structure/B2477063.png)

![2-iodo-N-[4-[2-[(2-iodobenzoyl)amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]benzamide](/img/structure/B2477065.png)
![4-Bromo-2-{[(4-chlorobenzyl)amino]methyl}phenol](/img/structure/B2477071.png)
![(2S)-2-[(4-fluorophenyl)amino]-3-methylbutanoic acid](/img/structure/B2477073.png)
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclopropanecarboxamide](/img/structure/B2477075.png)
![N-{4-[4-(2,4-dimethylphenyl)-1,3-oxazol-2-yl]phenyl}-N'-(2-furylmethyl)urea](/img/structure/B2477076.png)



![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2477081.png)